molecular formula C8H11N3O2 B1436775 ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 1378779-72-6

ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B1436775
CAS No.: 1378779-72-6
M. Wt: 181.19 g/mol
InChI Key: QQRZIZCYKJXHFM-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that belongs to the class of imidazoles and pyrazoles

Scientific Research Applications

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Research has shown that derivatives of this compound may have anticancer and anti-inflammatory properties, making it a potential candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as improved solubility and stability.

Preparation Methods

The synthesis of ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). The reaction is then completed by trapping with various electrophiles. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds, like omeprazole and pantoprazole, are well-known for their use in treating gastrointestinal disorders.

    Pyrazole derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug, share structural similarities with this compound. The uniqueness of this compound lies in its combined imidazole and pyrazole structure, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRZIZCYKJXHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1cnn2c1N(C=O)CC2
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Synthesis routes and methods II

Procedure details

To a suspension of 1-formyl-2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole (40 g) in methanol (200 ml) was added conc. hydrochloric acid (31.9 ml) under ice-cooling. The mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into ice-water (300 ml) and adjusted to pH 6.5 with 40% aqueous potassium carbonate solution. The mixture was evaporated to precipitate the crystals. The crystals were collected by filtration to give 2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole (33.4 g).
Name
1-formyl-2,3-dihydro-7-ethoxycarbonyl-1H-imidazo[1,2-b]pyrazole
Quantity
40 g
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reactant
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200 mL
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solvent
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31.9 mL
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reactant
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ice water
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300 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Reactant of Route 2
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Reactant of Route 3
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Reactant of Route 4
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ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Reactant of Route 5
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Reactant of Route 6
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

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